7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14993962
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O4 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C24H26N2O4/c1-17-14-23(28)30-24-18(2)21(9-8-20(17)24)29-16-22(27)26-12-10-25(11-13-26)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 |
| Standard InChI Key | MNMLHCFDRBZKPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound characterized by its complex structure, which includes a chromenone moiety. The molecular formula for this compound is C24H26N2O4, and it has a molecular weight of approximately 406.5 g/mol. This compound features a benzylpiperazino group, which is known for enhancing biological activity, particularly in pharmacological applications.
Biological Activity
Compounds with similar structures to 7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one have shown a range of pharmacological effects. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one | Fluorophenyl substitution | Anticancer properties |
| 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one | Similar structure with fluorine | Enhanced antibacterial activity |
| 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-propylchromen-2-one | Chlorophenyl substitution | Potential anti-inflammatory effects |
These comparisons illustrate that while these compounds share a common chromenone backbone, variations in substituents lead to distinct biological activities and potential applications.
Synthesis
The synthesis of 7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves several steps, highlighting the versatility of synthetic organic chemistry in creating complex bioactive compounds. Common synthetic routes include:
-
Coupling Reactions: These are used to form the ether linkage between the chromenone core and the benzylpiperazino moiety.
-
Condensation Reactions: These are employed to form the chromenone ring itself.
-
Protection and Deprotection Steps: These are necessary to control the reactivity of sensitive functional groups during the synthesis.
Potential Applications
The potential applications of 7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one span various fields, including:
-
Pharmacology: Given its structural features, this compound may exhibit therapeutic potential in areas such as neurology or oncology.
-
Biomedical Research: It could serve as a tool compound for studying biological pathways and mechanisms.
-
Chemical Synthesis: Its complex structure makes it an interesting target for developing new synthetic methodologies.
Interaction Studies
Interaction studies involving 7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one focus on its binding affinities and mechanisms with biological targets. These studies typically assess:
-
Binding Affinity: How strongly the compound interacts with specific proteins or receptors.
-
Mechanism of Action: The biological pathways through which the compound exerts its effects.
Given the limited availability of specific data on this compound from reliable sources, further research and experimental studies are necessary to fully elucidate its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume